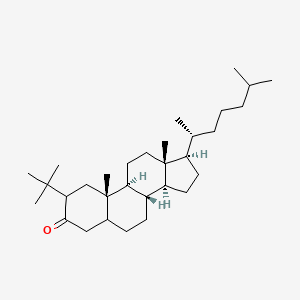![molecular formula C13H7Cl2NO2S B14624625 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile CAS No. 58030-57-2](/img/structure/B14624625.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a phenoxyacetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then chlorinated to introduce the chlorine atoms at the 2 and 3 positions.
The next step involves the introduction of the phenoxyacetonitrile group. This can be achieved through a nucleophilic substitution reaction where the chlorinated thiophene reacts with phenoxyacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
2,3-Dichlorothiophene: A simpler compound with similar chlorine substitution on the thiophene ring.
Phenoxyacetonitrile: Lacks the thiophene ring but contains the phenoxyacetonitrile group.
Uniqueness
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is unique due to the combination of the thiophene ring, chlorine substitution, and phenoxyacetonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs.
属性
CAS 编号 |
58030-57-2 |
|---|---|
分子式 |
C13H7Cl2NO2S |
分子量 |
312.2 g/mol |
IUPAC 名称 |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-11-8(13(17)10-2-1-7-19-10)3-4-9(12(11)15)18-6-5-16/h1-4,7H,6H2 |
InChI 键 |
MREZCVJWJZPVJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




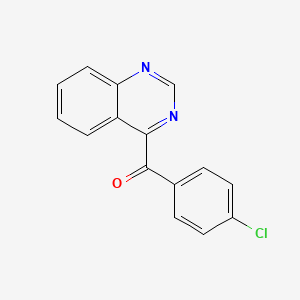
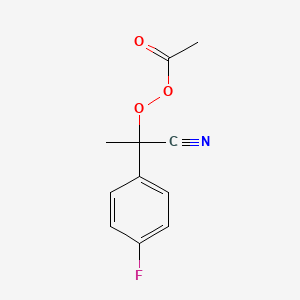
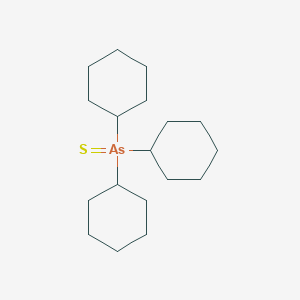
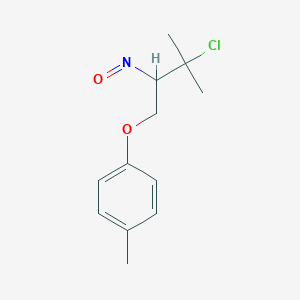


![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

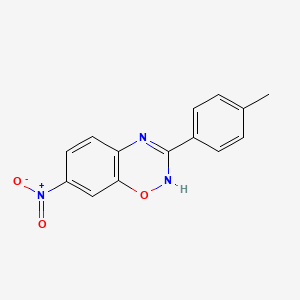
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
